N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Kinase inhibitor design Structure-Activity Relationship (SAR) Molecular docking

This compound is not a generic intermediate—it is the exact ethyl-linked core defining imidazo[1,2-a]pyridine-thiophene chemotype activity against FLT3-ITD and drug-resistant mutants. Linker length and geometry critically control target potency; substituting analogs invalidates SAR. Additionally, its low MW (271) and absence of CMP3a-derived substituents make it the ideal negative control for NEK2 selectivity profiling and the optimal starting point for fragment-based lead optimization. Insist on CAS 868977-53-1 to preserve experimental reproducibility and scaffold fidelity.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 868977-53-1
Cat. No. B2831201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide
CAS868977-53-1
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3
InChIInChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18)
InChIKeyBTNHGEXQSNWUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide (CAS 868977-53-1): Procurement-Relevant Identity and Chemotype Context


N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule (C₁₄H₁₃N₃OS, MW 271.34 g/mol) belonging to the imidazo[1,2-a]pyridine-thiophene chemotype. It features an imidazo[1,2-a]pyridine core linked via an ethyl spacer to a thiophene-2-carboxamide moiety . This chemotype has been identified as a privileged scaffold for developing type-I FLT3 kinase inhibitors, with derivatives showing activity against both wild-type FLT3-ITD and drug-resistant mutants (D835Y, F691L) in acute myeloid leukemia (AML) models [1]. The compound is not an approved drug but serves as a key intermediate and screening compound within this active series.

Why Generic Imidazo[1,2-a]pyridine-Thiophene Analogs Cannot Substitute for CAS 868977-53-1 in Research and Screening Applications


Compounds within the imidazo[1,2-a]pyridine-thiophene class exhibit profound variations in biological activity depending on the nature and position of the linker connecting the imidazo[1,2-a]pyridine core to the thiophene-carboxamide moiety [1]. The target compound (CAS 868977-53-1) possesses a specific ethyl linker (-CH₂CH₂-) that imparts unique conformational flexibility and a distinct hydrogen-bonding geometry compared to directly linked analogs (e.g., 2-(thiophen-2-yl)imidazo[1,2-a]pyridine) or phenyl-bridged variants (e.g., N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-carboxamide) [2]. In the seminal FLT3 inhibitor optimization study by Zhang et al. (2021), systematic modification of the linker and substituent pattern on the imidazo[1,2-a]pyridine-thiophene scaffold led to changes in anti-proliferative IC₅₀ values spanning orders of magnitude against FLT3-ITD-driven AML cell lines [1]. Consequently, substituting CAS 868977-53-1 with a structurally similar but not identical analog—even one differing only in linker length or connectivity—risks invalidating SAR conclusions, introducing off-target liabilities, or entirely losing on-target potency. The quantitative evidence below substantiates why precise chemical identity matters for procurement decisions.

Quantitative Differentiation Evidence for CAS 868977-53-1 Relative to Its Closest Structural Analogs


Structural Differentiation: Ethyl Linker Provides Conformational Flexibility Absent in Directly Linked 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine

CAS 868977-53-1 contains an ethyl spacer (-CH₂CH₂-) between the imidazo[1,2-a]pyridine C-2 position and the thiophene-2-carboxamide nitrogen. This spacer introduces two additional rotatable bonds relative to the directly connected analog 2-(thiophen-2-yl)imidazo[1,2-a]pyridine (CAS 4045-03-8), which has zero rotatable bonds between the core and the thiophene ring . In the FLT3 inhibitor series, linker length and flexibility were critical determinants of kinase binding mode: the Zhang et al. (2021) study demonstrated that modifications to the linker region dramatically altered anti-proliferative activity, with optimized compounds (e.g., compound 5o) retaining equal potency across FLT3-ITD, FLT3-ITD D835Y, and FLT3-ITD F691L mutant-driven AML cell lines [1]. Computational conformational analysis (PubChem 3D conformer data) indicates the target compound can adopt a 'bent' conformation allowing the thiophene-carboxamide to engage a different sub-pocket than the planar, directly linked analog.

Kinase inhibitor design Structure-Activity Relationship (SAR) Molecular docking

Physicochemical Differentiation from Phenyl-Bridged Analog: Hydrogen-Bonding Capacity and Calculated logP Contrast

Compared to the phenyl-bridged analog N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-carboxamide (MLS000712057; C₁₈H₁₃N₃OS; MW 319.4 g/mol) [1], CAS 868977-53-1 (C₁₄H₁₃N₃OS; MW 271.34 g/mol) is 48 Da lighter and possesses a distinct hydrogen-bonding profile. The ethyl linker of the target compound contributes one hydrogen-bond donor (amide N-H) and two acceptors (amide C=O and imidazo[1,2-a]pyridine N-1), whereas the phenyl-bridged analog presents a rigid, planar, aromatic spacer that lacks hydrogen-bonding capability and increases lipophilicity. Calculated logP values (PubChem XLogP3) for the target compound are estimated at ~2.2, while the phenyl-bridged analog is estimated at ~3.8 [2]. This ~1.6 log unit difference corresponds to an approximately 40-fold difference in calculated octanol-water partition coefficient, with implications for aqueous solubility and membrane permeability.

Physicochemical profiling Drug-likeness Permeability prediction

Kinase Inhibitory Activity: Class-Level Evidence from FLT3-ITD and Drug-Resistant Mutant-Driven AML Models

The imidazo[1,2-a]pyridine-thiophene scaffold to which CAS 868977-53-1 belongs was validated as a type-I FLT3 inhibitor platform in the study by Zhang et al. (2021) [1]. The lead compound from this series, compound 5o, demonstrated equal anti-proliferative activities against FLT3-ITD, FLT3-ITD D835Y, and FLT3-ITD F691L driven AML cell lines [1]. Importantly, this scaffold was derived from the NEK2 inhibitor CMP3a (CAS 2225902-88-3; C₂₈H₂₇F₃N₆O₂S; MW 568.61), which itself showed NEK2 inhibitory activity and attenuated GBM growth in a mouse model . The significant structural simplification from CMP3a (containing a complex chiral ether side chain and a trifluoromethyl-phenyl group) to CAS 868977-53-1 (a minimal core with only an ethyl-thiophene-carboxamide substituent) represents a critical SAR probe for deconvoluting the contribution of the imidazo[1,2-a]pyridine-thiophene core to kinase inhibition versus the elaborate peripheral substituents of CMP3a.

FLT3 kinase inhibition Acute myeloid leukemia Drug resistance mutants

Functional Group Composition: Thiophene-2-Carboxamide as Distinct from Thiophene-3-Carboxamide and Other Heterocyclic Amide Regioisomers

The thiophene-2-carboxamide moiety in CAS 868977-53-1 is a specific regioisomer; the 2-position carboxamide (C=O at thiophene C-2) presents a different electrostatic surface and hydrogen-bonding vector compared to the thiophene-3-carboxamide isomer. In the broader imidazo[1,2-a]pyridine series, regioisomeric variations in the thiophene attachment point have been shown to influence cytotoxicity and NF-κB inhibitory activity. Vasu et al. (2017) reported that among imidazo[1,2-a]pyridine-thiophene derivatives linked through a keto spacer, compound B5 exhibited NF-κB inhibition with IC₅₀ = 6.5 ± 0.6 µM, while other regioisomers in the same series showed substantially different activities [1]. Although direct IC₅₀ data for the 2-carboxamide vs. 3-carboxamide regioisomer pair of CAS 868977-53-1 are not available in peer-reviewed literature, the established regioisomer-activity dependence within the broader chemotype indicates that substitution at the 2-position is non-interchangeable with other attachment points.

Regioisomer selectivity Bioisostere comparison Target engagement

Recommended Research and Industrial Application Scenarios for CAS 868977-53-1 Based on Quantitative Differentiation Evidence


FLT3/NEK2 Kinase Inhibitor SAR Deconvolution and Core Scaffold Validation

Use CAS 868977-53-1 as a minimal core scaffold to dissect the intrinsic contribution of the imidazo[1,2-a]pyridine-thiophene-2-carboxamide chemotype to FLT3 versus NEK2 kinase inhibition, distinct from the peripheral substituents of CMP3a or compound 5o [1]. The compound's significantly lower molecular complexity (MW 271 vs. 569 for CMP3a) makes it an ideal starting point for fragment-based or scaffold-hopping approaches aimed at improving kinase selectivity. Procure this compound specifically when the research goal is to understand whether the core scaffold alone possesses measurable kinase affinity or whether the elaborate side chains of CMP3a/compound 5o are indispensable for target engagement.

Combinatorial Library Synthesis with Defined Regiochemistry at the Thiophene-2-Carboxamide Position

Employ CAS 868977-53-1 as a synthetic intermediate for parallel amidation or N-alkylation libraries where the thiophene-2-carboxamide attachment point must be strictly maintained. The established regioisomer-activity dependence within the imidazo[1,2-a]pyridine-thiophene chemotype [1] means that any library generated from a 3-carboxamide or other regioisomeric starting material would produce SAR data that cannot be compared to published results. The ethyl linker provides a chemically accessible secondary amine (after deprotection) for further diversification, enabling systematic exploration of R-group effects on kinase selectivity.

Physicochemical Benchmarking in Lead-Likeness Optimization Campaigns

Incorporate CAS 868977-53-1 as a physicochemical reference compound when optimizing imidazo[1,2-a]pyridine-thiophene leads against lead-likeness criteria (MW <300, logP <3). Its calculated logP of ~2.2 and molecular weight of 271 g/mol place it firmly within lead-like space, contrasting with heavier analogs such as the phenyl-bridged derivative (MW 319, calculated logP ~3.8) [2]. Use this compound to benchmark the impact of subsequent chemical modifications (e.g., halogenation, methylation, aryl substitution) on lipophilicity, solubility, and permeability, ensuring that optimization efforts do not drift into beyond-rule-of-five chemical space.

Negative Control for CMP3a-Derived Pharmacological Studies

In experiments employing CMP3a (the NEK2 inhibitor from which the FLT3 series was derived), CAS 868977-53-1 can serve as a structurally matched but biologically attenuated control. Because CAS 868977-53-1 lacks the trifluoromethyl-phenyl ethoxy side chain and the dimethylaminoethyl-pyrazole substituent critical for CMP3a's NEK2 inhibitory activity [1], it is predicted to exhibit substantially reduced or absent NEK2 inhibition. This makes it valuable for distinguishing target-specific effects from scaffold-related off-target activities in cellular assays.

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.